molecular formula C13H11ClN2O3 B14874027 N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B14874027
M. Wt: 278.69 g/mol
InChI Key: KMAVNMDVMCHAJO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves the reaction of 3-chloroaniline with a suitable dihydropyridine precursor. One common method includes the condensation of 3-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methoxylation to introduce the methoxy group . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide

Uniqueness

N-(3-chlorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C13H11ClN2O3/c1-19-12-7-15-10(6-11(12)17)13(18)16-9-4-2-3-8(14)5-9/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

KMAVNMDVMCHAJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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